N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-2-19(18-11-7-4-8-12-18)24(30)26-23-20-15-31-16-21(20)27-28(23)14-22(29)25-13-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHBGMACVNGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile.
Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a phenylbutanamide derivative under suitable conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Cores
Compound (2) from , identified as a triazole derivative, shares a heterocyclic core but differs in substituents. Key structural distinctions include:
- Core Heterocycle: The target compound employs a thienopyrazole system, whereas compound (2) utilizes a 4H-1,2,4-triazole ring.
- Substituents : Compound (2) features an α-phenylacetyl group and ethyl carbamate, while the target compound integrates a benzylcarbamoyl methyl group. The latter’s carbamoyl moiety may improve metabolic stability by resisting esterase-mediated hydrolysis.
- Synthesis: Compound (2) undergoes nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment, whereas the target compound’s synthesis likely involves multi-step functionalization of the thienopyrazole core.
Benzo[b][1,4]oxazin Derivatives
describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c). Key comparisons include:
- Heterocyclic System: The benzooxazin core provides a fused bicyclic structure with oxygen and nitrogen atoms, contrasting with the sulfur-containing thienopyrazole. This difference may influence electronic properties and binding affinity.
- Synthetic Conditions: The benzooxazin derivatives are synthesized using caesium carbonate and DMF under mild conditions, achieving high yields (>75%). In contrast, thienopyrazole derivatives often require harsher conditions (e.g., strong acids or elevated temperatures) .
- Spectroscopic Characterization: Both classes are validated via 1H NMR and IR, but the benzooxazin derivatives exhibit distinct aromatic proton shifts (δ 6.8–7.9 ppm) compared to the thienopyrazole’s expected δ 7.5–8.2 ppm range .
Complex Amides and Esters
and list structurally intricate amides (e.g., compounds m, n, o) with stereochemical variations and substituents like dimethylphenoxy groups. Key differences:
- Stereochemistry : Compounds m, n, o exhibit distinct (R/S) configurations at multiple centers, which are absent in the target compound. This variability impacts pharmacokinetic properties such as receptor selectivity and half-life .
- Functional Groups : The hydroperoxypropan-2-yl group in ’s compounds introduces oxidative instability, whereas the target compound’s benzylcarbamoyl group offers hydrolytic resistance .
Chromene-Based Analogues
highlights chromenes and tetrahydroacridines, which differ fundamentally from the thienopyrazole scaffold:
- Reactivity: Chromenes undergo ring-opening reactions with dinucleophiles to form pyrazoles or diazepines, whereas thienopyrazoles are more chemically stable under physiological conditions .
- Applications: Chromenes are explored for antimicrobial and anticancer uses, while thienopyrazoles are prioritized in kinase inhibitor development due to their planar, aromatic systems .
Biological Activity
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The IUPAC name of the compound is this compound. Its molecular formula is C22H22N4O2S, with a molecular weight of 398.50 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways.
- Receptor Binding : It binds to receptors involved in signal transduction pathways, potentially modulating physiological responses.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits anticancer activity . In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| HeLa | 12.3 | Caspase activation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 70 |
| IL-6 | 65 |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
